1-Fluoropyridin-2(1H)-one
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Overview
Description
1-Fluoropyridin-2(1H)-one is a fluorinated heterocyclic compound with a pyridine ring structure. It is characterized by the presence of a fluorine atom at the 1-position and a keto group at the 2-position. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoropyridin-2(1H)-one can be synthesized through several methods. One common approach involves the fluorination of pyridin-2(1H)-one using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction typically occurs under mild conditions, often in the presence of a base like potassium carbonate, and at room temperature.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced fluorination techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoropyridin-2(1H)-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the keto group to an alcohol group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or primary amines in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
Nucleophilic Substitution: Substituted pyridinones.
Oxidation: Pyridine N-oxides.
Reduction: 1-Fluoropyridin-2-ol.
Scientific Research Applications
1-Fluoropyridin-2(1H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioisostere in drug design, replacing hydrogen or hydroxyl groups to enhance metabolic stability.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science for its unique electronic properties.
Mechanism of Action
The mechanism of action of 1-Fluoropyridin-2(1H)-one involves its interaction with various molecular targets. The fluorine atom’s electronegativity can influence the compound’s binding affinity to enzymes or receptors. The keto group can participate in hydrogen bonding, further stabilizing interactions with biological targets. These interactions can modulate pathways involved in inflammation, cell proliferation, and other physiological processes.
Comparison with Similar Compounds
2-Fluoropyridine: Lacks the keto group, making it less reactive in certain nucleophilic substitution reactions.
1-Chloropyridin-2(1H)-one: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and biological properties.
1-Fluoro-3-pyridone: Fluorine at a different position, affecting its electronic distribution and reactivity.
Uniqueness: 1-Fluoropyridin-2(1H)-one’s combination of a fluorine atom and a keto group at specific positions provides unique reactivity and interaction profiles. This makes it a valuable compound in synthetic chemistry and drug design, offering distinct advantages over its analogs.
Properties
CAS No. |
84694-62-2 |
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Molecular Formula |
C5H4FNO |
Molecular Weight |
113.09 g/mol |
IUPAC Name |
1-fluoropyridin-2-one |
InChI |
InChI=1S/C5H4FNO/c6-7-4-2-1-3-5(7)8/h1-4H |
InChI Key |
BANWBNLRSDINSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)F |
Origin of Product |
United States |
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